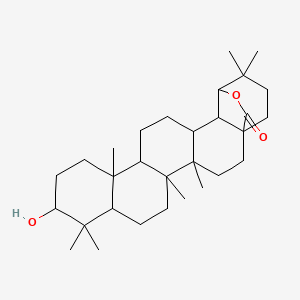
Oxyallobetulin
Cat. No. B8285387
Key on ui cas rn:
24035-70-9
M. Wt: 456.7 g/mol
InChI Key: BVJDDPRBYGBPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06764768B2
Procedure details


The lactone A (7.08 g, 32.17 mmol) and allyl bromide (7.79 g, 64.35 mmol) were dissolved in 50 mL of acetone. K2CO3 (8.88 g, 64.35 mmol) and Nal (0.2 g) were added into the solution. The mixture was stirred at 60° C. for 80 h and then evaporated. The residue was partitioned between water and methylene chloride. The organic layer was separated. The aqueous layer was further extracted with methylene chloride (4×50 mL), and the combined CH2Cl2 layers were washed with water (3×50 mL) and dried over MgSO4. Solvent evaporation gave 8.26 g (99%) of a white solid (B). 1H NMR 500 MHz (CDCl3) δ6.63 (s, 1H), 6.13-6.01 (m,1H), 5.46-5.26 (m, 2H), 4.50 (d, J=5.1 Hz, 2H), 2.56 (s, 2H), 2.35 (s, 3H), 2.27 (s, 3H), 1.46 (s, 6H).





Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
C[C:2]1([CH3:33])[CH:11]2[O:12][C:13](=[O:14])[C:5]3([CH:10]2[CH:9]2[CH2:15]CC4C5(C)CCC(O)C(C)(C)C5CCC4(C)[C:8]2(C)CC3)CC1.[CH2:34](Br)[CH:35]=[CH2:36].[C:38]([O-])([O-])=O.[K+].[K+].[CH3:44][C:45]([CH3:47])=[O:46]>N[C@H](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1>[CH2:34]([O:46][C:45]1[C:47]([CH3:38])=[C:10]2[C:11](=[C:2]([CH3:33])[CH:44]=1)[O:12][C:13](=[O:14])[CH2:5][C:9]2([CH3:8])[CH3:15])[CH:35]=[CH2:36] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.08 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCC23CCC4(C(C2C1OC3=O)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C
|
|
Name
|
|
|
Quantity
|
7.79 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 60° C. for 80 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between water and methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was further extracted with methylene chloride (4×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined CH2Cl2 layers were washed with water (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent evaporation
|
Outcomes


Product
Details
Reaction Time |
80 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)OC=1C(=C2C(CC(OC2=C(C1)C)=O)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.26 g | |
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
